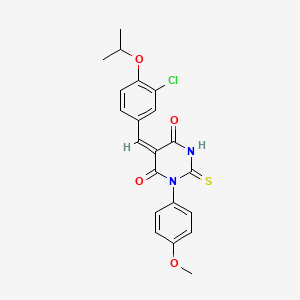
N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide, also known as BCFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide involves its binding to specific molecular targets in cells. N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide has been found to bind to the ATP-binding site of protein kinases, leading to the inhibition of their activity. This inhibition of protein kinases leads to downstream effects on various cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide has been found to induce apoptosis by activating caspase enzymes. N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide has also been found to inhibit angiogenesis by suppressing the production of vascular endothelial growth factor (VEGF). In the field of inflammation, N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide has been found to increase the levels of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity towards its molecular targets. This allows for the precise modulation of specific cellular processes. However, one of the limitations of using N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide. One area of interest is the development of N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide's potential therapeutic applications in other fields such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the precise molecular targets and downstream effects of N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide in cells.
Conclusion:
In conclusion, N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide is a chemical compound that has shown promising potential in scientific research for its therapeutic applications in various fields. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In the field of inflammation, N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide has been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines. In neurological disorders, N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)-4-piperidinecarboxamide has been found to improve cognitive function and memory by modulating neurotransmitter levels.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-(3-chlorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClFN2O2/c20-14-4-5-17(16(22)11-14)23-18(25)12-6-8-24(9-7-12)19(26)13-2-1-3-15(21)10-13/h1-5,10-12H,6-9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPBOTHBQMREHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Br)F)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480514.png)
![N-(2-chlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480516.png)
![N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480517.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B3480519.png)
![N-(3-chloro-4-methoxyphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480530.png)
![methyl {2-bromo-6-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B3480552.png)
![2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3480564.png)
![5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3480568.png)


![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3480581.png)
![2-(4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B3480585.png)

![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3480598.png)